molecular formula C20H26N2O5 B1507000 1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane CAS No. 885275-79-6

1-Boc-4-(benzofuran-2-YL-carboxy-methyl)-[1,4]diazepane

Cat. No.: B1507000
CAS No.: 885275-79-6
M. Wt: 374.4 g/mol
InChI Key: IPNVAELLYIYJQT-UHFFFAOYSA-N
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Description

1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane is a complex organic compound characterized by its intricate molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane typically involves multiple steps, starting with the preparation of benzofuran derivatives. The key steps include:

  • Benzofuran Synthesis: Benzofuran can be synthesized through the cyclization of o-hydroxybenzaldehydes with β-keto esters.

  • Carboxylation: The benzofuran derivative undergoes carboxylation to introduce the carboxy-methyl group.

  • Diazepane Formation: The diazepane ring is formed through a series of reactions involving amine and carbonyl compounds.

  • Boc Protection: The final step involves the protection of the amine group using Boc (tert-butoxycarbonyl) to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions: 1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

  • Substitution: Various nucleophiles and leaving groups depending on the specific reaction

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones

  • Reduction: Formation of alcohols or amines

  • Substitution: Formation of substituted benzofurans or diazepanes

Scientific Research Applications

1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

1-Boc-4-(benzofuran-2-yl-carboxy-methyl)-[1,4]diazepane is unique due to its specific structural features and functional groups. Similar compounds include:

  • Benzofuran derivatives: These compounds share the benzofuran core but may differ in substituents and functional groups.

  • Diazepane derivatives: These compounds contain the diazepane ring but may have different substituents or protective groups.

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Properties

IUPAC Name

2-(1-benzofuran-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-diazepan-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-20(2,3)27-19(25)22-10-6-9-21(11-12-22)17(18(23)24)16-13-14-7-4-5-8-15(14)26-16/h4-5,7-8,13,17H,6,9-12H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNVAELLYIYJQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)C(C2=CC3=CC=CC=C3O2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70722964
Record name (1-Benzofuran-2-yl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885275-79-6
Record name α-2-Benzofuranyl-4-[(1,1-dimethylethoxy)carbonyl]hexahydro-1H-1,4-diazepine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885275-79-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1-Benzofuran-2-yl)[4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70722964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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